N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide
Description
This compound features a benzo[c][1,3,2,5]thiadiazole core modified with dimethyl and sulfone (dioxido) groups at positions 1 and 2. The 5-position is substituted with an acetamide linker bearing a 4-isopropylphenoxy moiety. Synthesis likely involves multi-step functionalization of the heterocyclic core, followed by amide coupling .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)14-5-8-16(9-6-14)26-12-19(23)20-15-7-10-17-18(11-15)22(4)27(24,25)21(17)3/h5-11,13H,12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQBTZTRLRPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural features of this molecule suggest it may possess a range of pharmacological properties, which warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 372.43 g/mol. The compound features a thiadiazole ring fused with a dioxido group and an isopropylphenoxy acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₄S |
| Molecular Weight | 372.43 g/mol |
| CAS Number | 2034338-04-8 |
| Melting Point | Not available |
| Solubility | Not available |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications at specific positions on the thiadiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain substitutions on the thiadiazole ring significantly increased potency, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for some derivatives .
Anticancer Activity
Thiadiazole derivatives have also demonstrated promising anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited an IC50 value of approximately 10 µM against MCF7 cells, suggesting moderate cytotoxicity .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the acetamide moiety can significantly influence biological outcomes.
Table 2: Summary of SAR Findings
| Modification | Observed Activity |
|---|---|
| Substitution at C-5 | Enhanced antibacterial activity |
| Substitution at N-3 | Increased anticancer potency |
| Isopropyl group presence | Improved solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including heterocyclic cores, acetamide linkers, and aryl substituents. Key comparisons are summarized in Table 1.
Structural Analogues from
Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit:
- Core differences : A benzodiazole-triazole-thiazole scaffold vs. the target’s sulfonated thiadiazole.
- Substituent variations: Bromo, fluoro, methyl, or methoxy groups on the thiazole ring vs. the target’s 4-isopropylphenoxy group.
- Synthetic routes : Click chemistry (azide-alkyne cycloaddition) for triazole formation, contrasting with the target’s likely sulfonation and amidation steps .
Acetamide Derivatives from and
- : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives utilize a thiazolidinedione core, differing in ring saturation and substituent positioning.
- : 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamides incorporate isoindoline and dihydrothiazole moieties, emphasizing ketone functionalities absent in the target .
Thiazole-Containing Compounds from
Thiazol-5-ylmethyl carbamates (e.g., y , z ) share the thiazole ring but lack the sulfonated thiadiazole core. Their ureido and hydroperoxy groups suggest divergent reactivity and target interactions .
Research Findings and Functional Implications
Structural Validation
All compounds, including the target, were validated via IR, NMR, and elemental analysis.
Bioactivity Insights
- : Docking studies for 9c and analogs suggest binding to enzyme active sites (e.g., α-glucosidase), with bromo and fluoro substituents enhancing affinity due to electron-withdrawing effects .
- Target compound: The 4-isopropylphenoxy group may increase lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
